Antifungal Selectivity: Cyclopropyl-1,2,3-triazole Derivatives vs. Itraconazole and Fluconazole
In a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, a compound bearing a cyclopropyl substituent (R2 = cyclopropyl) exhibited exceptional selectivity against Candida albicans and Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 0.0075 µg/mL [1]. This represents a >170-fold improvement in potency compared to the clinically used triazoles Itraconazole (MIC 2.56 µg/mL) and Fluconazole (MIC 1.28 µg/mL) evaluated in the same study [1]. While this is not a direct head-to-head comparison of the exact target compound, it provides a strong class-level inference: the cyclopropyl-1,2,3-triazole motif, which is conserved in 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, is a critical determinant for achieving sub-nanomolar antifungal selectivity that is not observed with the unsubstituted or aryl-substituted analogs.
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans/krusei |
|---|---|
| Target Compound Data | Class-level: 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative with R2 = cyclopropyl; MIC = 0.0075 µg/mL |
| Comparator Or Baseline | Itraconazole: MIC = 2.56 µg/mL; Fluconazole: MIC = 1.28 µg/mL |
| Quantified Difference | >170-fold improvement (0.0075 vs. 1.28/2.56 µg/mL) |
| Conditions | In vitro broth microdilution assay against Candida spp. |
Why This Matters
This data demonstrates that the cyclopropyl-1,2,3-triazole pharmacophore can achieve a level of antifungal potency and selectivity that is unattainable with conventional triazole antifungals, justifying its selection as a privileged scaffold for antifungal drug discovery.
- [1] INIS Repository. A small library of diverse 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives: synthesis, X-ray diffraction, and antifungal evaluation. View Source
